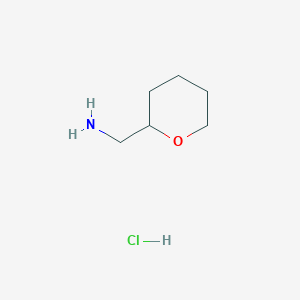

Tetrahydropyran-2-ylmethylamine hydrochloride

描述

Overview of this compound

This compound stands as a distinctive heterocyclic compound that incorporates both saturated pyran ring architecture and primary amine functionality within its molecular framework. The compound is formally designated with the Chemical Abstracts Service number 683233-12-7 for the hydrochloride salt form, while the parent free base bears the identifier 6628-83-7. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as oxan-2-ylmethanamine;hydrochloride, reflecting the modern systematic naming conventions that emphasize the oxane ring system over traditional pyran terminology.

The structural composition of this compound features a six-membered saturated ring containing five carbon atoms and one oxygen atom, with a methylene-linked primary amine substituent positioned at the second carbon of the ring. This arrangement creates a compound with the simplified molecular input line entry system representation of C1CCOC(C1)CN.Cl, which clearly delineates the connectivity pattern between the tetrahydropyran ring and the aminomethyl side chain. The presence of the hydrochloride salt formation significantly enhances the compound's water solubility and crystalline stability compared to its free base counterpart, making it particularly suitable for various chemical applications and storage requirements.

The molecular architecture of this compound exhibits distinct conformational preferences, with the tetrahydropyran ring adopting a chair conformation that minimizes steric interactions and maximizes stability. Computational studies have indicated that the compound maintains a characteristic three-dimensional structure that influences its reactivity patterns and intermolecular interactions. The amino group's positioning relative to the oxygen atom in the ring creates opportunities for both hydrogen bonding and coordination chemistry applications, contributing to the compound's versatility in synthetic transformations.

Physical characterization of this compound reveals several distinctive properties that distinguish it from related compounds. The substance typically appears as a crystalline solid with a molecular weight of 151.634 grams per mole for the hydrochloride salt form. Thermal analysis suggests a boiling point estimation of approximately 211.9 degrees Celsius, though this value represents a rough estimate for the free base form. The compound demonstrates good solubility characteristics in polar solvents, particularly water, due to the presence of the hydrochloride salt functionality.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of tetrahydropyran chemistry and the systematic exploration of heterocyclic amine derivatives. The foundational work in tetrahydropyran chemistry can be traced back to the early twentieth century, when researchers first began investigating the systematic preparation and characterization of saturated pyran derivatives. The initial observations regarding tetrahydropyran formation emerged from studies of alcohol addition reactions to dihydropyran precursors, which established the fundamental chemical principles underlying this class of compounds.

The specific development of tetrahydropyranyl protecting group chemistry marked a crucial milestone in the historical progression toward compounds like this compound. Paul and colleagues made significant contributions to pyran and furan ring chemistry in 1934, establishing foundational knowledge about the stability and reactivity of these ring systems. Subsequently, Anderson and other researchers in 1948 expanded this work to demonstrate the utility of tetrahydropyranyl groups as alcohol protecting groups, revealing the potential for these structures to serve broader synthetic purposes.

The evolution of tetrahydropyranyl chemistry continued through the latter half of the twentieth century, with researchers increasingly recognizing the versatility of these ring systems in organic synthesis. Woods and Kramer conducted detailed investigations into the addition of various alcohols to dihydropyran rings, establishing fundamental mechanistic understanding about the formation and stability of tetrahydropyran acetals under different conditions. These studies provided crucial insights into the acid-catalyzed formation mechanisms and the basic stability characteristics that would later inform the development of tetrahydropyranyl amine derivatives.

The synthetic methodology for preparing tetrahydropyranyl amine derivatives, including this compound, emerged from the convergence of protecting group chemistry and amine functionalization strategies. Research efforts in the late twentieth and early twenty-first centuries focused on developing efficient methods for introducing tetrahydropyranyl groups onto various functional groups, including primary and secondary amines. These investigations revealed both the potential and the challenges associated with forming stable tetrahydropyranyl-nitrogen bonds, particularly under the catalytic conditions required for these transformations.

Contemporary research has established this compound as a well-characterized compound with defined synthetic pathways and established analytical parameters. The compound first appeared in chemical databases in 2009, indicating its formal recognition and characterization within the scientific literature. Since that time, the compound has gained increasing attention from researchers investigating heterocyclic building blocks, pharmaceutical intermediates, and synthetic methodology development, reflecting its growing importance in modern chemical research applications.

Relevance in Modern Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its multifaceted applications across synthetic chemistry, pharmaceutical development, and material science disciplines. The compound serves as a versatile building block that enables chemists to construct complex molecular architectures efficiently, particularly in contexts requiring the incorporation of both heterocyclic ring systems and amine functionalities. This dual functionality makes it particularly valuable for researchers developing new synthetic methodologies and exploring structure-activity relationships in medicinal chemistry applications.

In pharmaceutical development, this compound demonstrates significant utility as an intermediate in the synthesis of various therapeutic compounds. Research has highlighted its particular effectiveness in creating pharmaceuticals targeting neurological disorders, attributed to its favorable molecular properties that facilitate blood-brain barrier penetration. The compound's structural characteristics enable medicinal chemists to develop compounds with improved bioavailability and enhanced targeting capabilities, making it a valuable component in drug discovery and development programs focused on central nervous system therapeutics.

The application of this compound in synthetic chemistry extends beyond pharmaceutical applications to encompass broader organic synthesis challenges. The compound serves as an effective building block for constructing complex molecules through its multiple reactive sites, including both the amino group and the tetrahydropyran ring system. This versatility has made it particularly attractive for researchers developing new synthetic methodologies and exploring novel reaction pathways that capitalize on the unique reactivity patterns exhibited by tetrahydropyranyl amine derivatives.

Material science applications represent another significant area where this compound demonstrates considerable research relevance. The compound finds application in developing novel polymers and advanced materials that require specific chemical properties for enhanced durability and performance characteristics. Research in this area has focused on incorporating the compound into polymer backbones and side chains to impart desired mechanical and chemical properties, including improved flexibility, thermal stability, and resistance to degradation under various environmental conditions.

Agricultural chemistry research has also identified this compound as a valuable component in formulating advanced agrochemicals. The compound contributes to the development of more effective and environmentally sustainable pesticides and herbicides through its ability to enhance active ingredient delivery and improve overall efficacy. This application area reflects the growing emphasis on developing agricultural chemicals that provide improved crop protection while minimizing environmental impact and maintaining safety profiles for both agricultural workers and consumers.

Biotechnology applications of this compound have emerged as researchers explore its utility in biomolecule modification and protein chemistry. The compound's unique structural features make it suitable for developing chemical probes and molecular markers that can provide insights into cellular processes and metabolic pathways. This research area has particular significance for understanding fundamental biological mechanisms and developing new tools for biochemical research and diagnostic applications.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic methodologies, and diverse application areas. The primary objective focuses on consolidating current knowledge about this compound while identifying key research trends and emerging applications that demonstrate its continued relevance in contemporary chemical research. The review seeks to serve as a definitive resource for researchers, educators, and industrial scientists working with tetrahydropyranyl amine derivatives and related heterocyclic compounds.

The scope of this analysis encompasses detailed examination of the compound's structural characteristics, including conformational preferences, electronic properties, and intermolecular interaction patterns that influence its chemical behavior. Particular attention will be directed toward understanding the relationship between structural features and observed reactivity patterns, providing insights that can inform future synthetic design strategies and application development efforts. The review will also address analytical characterization methods and spectroscopic identification techniques that enable reliable compound identification and purity assessment.

Synthetic methodology represents a central focus area, with comprehensive coverage of preparation routes, reaction conditions, and optimization strategies that enable efficient compound synthesis. The review will examine both established synthetic approaches and emerging methodologies that offer improved yields, reduced environmental impact, or enhanced selectivity characteristics. Special emphasis will be placed on understanding the mechanistic aspects of key transformations and identifying factors that influence reaction outcomes and product distributions.

The examination of application areas will provide detailed analysis of current uses across pharmaceutical, synthetic, materials, agricultural, and biotechnology research domains. Each application area will be evaluated in terms of current research status, demonstrated successes, ongoing challenges, and future development potential. The review will also identify emerging application areas that represent new opportunities for compound utilization and continued research investment.

Future research directions and opportunities represent another key objective, with identification of knowledge gaps, technological challenges, and emerging trends that will shape continued development of this compound chemistry. The review will provide recommendations for priority research areas and suggest strategies for addressing current limitations while capitalizing on identified opportunities for expanded application and improved synthetic access.

The following data table summarizes key physical and chemical properties of this compound based on current literature:

This comprehensive analysis framework will ensure thorough coverage of all relevant aspects of this compound chemistry while maintaining focus on scientifically rigorous and practically relevant information that advances understanding and application of this important chemical compound.

属性

IUPAC Name |

oxan-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHRATGQJXKQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination

One common method involves the reductive amination of tetrahydro-2H-pyran-2-one with methylamine. This process typically requires a reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB-H) in a solvent such as methanol or ethanol.

- Reactants: Tetrahydro-2H-pyran-2-one, methylamine

- Reducing Agent: Sodium borohydride or sodium triacetoxyborohydride

- Solvent: Methanol or ethanol

- Temperature: Room temperature or slightly elevated

- Time: Several hours

Alkylation and Hydrogenation

Another approach involves the alkylation of methylamine with tetrahydro-2H-pyran-2-ylmethyl halide, followed by hydrogenation if necessary. This method can be more straightforward but requires careful handling of the alkylating agent.

- Reactants: Methylamine, tetrahydro-2H-pyran-2-ylmethyl halide

- Solvent: Polar aprotic solvents like DMF or DMSO

- Temperature: Room temperature or elevated

- Time: Several hours

Hydrochloride Salt Formation

After obtaining tetrahydropyran-2-ylmethylamine, the hydrochloride salt is formed by reacting the amine with hydrochloric acid in an appropriate solvent.

- Reactants: Tetrahydropyran-2-ylmethylamine, hydrochloric acid

- Solvent: Ethanol or diethyl ether

- Temperature: Room temperature

- Time: Short duration, typically minutes

Purification and Characterization

Purification is crucial for obtaining high-quality this compound. Techniques such as recrystallization or column chromatography are commonly used.

- Recrystallization: From ethanol or methanol

- Column Chromatography: Using silica gel with appropriate eluents

Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound.

Data Tables

The following tables summarize key aspects of the synthesis methods:

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Reductive Amination | Tetrahydro-2H-pyran-2-one, methylamine | NaBH4, MeOH, r.t., several hours | 70-80% |

| Alkylation and Hydrogenation | Methylamine, tetrahydro-2H-pyran-2-ylmethyl halide | DMF, r.t., several hours | 60-70% |

| Purification Method | Solvent | Technique | Purity |

|---|---|---|---|

| Recrystallization | Ethanol | Cooling and filtering | >95% |

| Column Chromatography | Silica gel, EtOAc:hexane | Gradient elution | >98% |

Research Findings

Recent research has focused on optimizing the synthesis conditions for better yields and purity. The choice of reducing agent and solvent plays a significant role in the efficiency of the reductive amination method. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

科学研究应用

Synthesis of Tetrahydropyran-2-ylmethylamine Hydrochloride

The synthesis of this compound typically involves several steps:

-

Formation of Hydroxymethyl Intermediate :

- Tetrahydropyran reacts with formaldehyde to yield a hydroxymethyl intermediate.

-

Amination :

- The intermediate is treated with ammonium chloride to introduce the amine group, resulting in tetrahydropyran-2-ylmethylamine.

-

Hydrochloride Formation :

- The amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

This process can be optimized for industrial production using continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Scientific Research Applications

This compound has diverse applications across multiple fields:

Chemistry

- Building Block in Organic Synthesis : It serves as a critical building block for the synthesis of heterocyclic compounds, enabling the development of new materials and chemicals.

Biology

- Enzyme Mechanisms : The compound is used in studies investigating enzyme mechanisms and biochemical assays, allowing researchers to understand complex biological processes better.

Medicine

- Therapeutic Applications : There is ongoing research into its potential as a precursor in drug development, particularly for compounds with antibacterial and anti-inflammatory properties .

Industry

- Production of Fine Chemicals : It is employed in the synthesis of various industrial products, highlighting its importance in commercial chemical applications.

This compound exhibits notable biological activities:

Antibacterial Activity

Research indicates that derivatives of tetrahydropyran-2-ylmethylamine demonstrate promising antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Tetrahydropyran Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tetrahydropyran-2-ylmethylamine | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that tetrahydropyran derivatives could serve as alternatives or complements to existing antibiotics like ciprofloxacin.

Anti-inflammatory and Potential Anticancer Properties

In addition to antibacterial activity, tetrahydropyran derivatives have been explored for their anti-inflammatory effects. Early studies indicate potential anticancer properties, warranting further investigation into their mechanism of action against cancer cells.

Case Studies

Several case studies highlight the application of this compound in research:

-

Case Study on Antibacterial Effects :

A study evaluated the effectiveness of various N-substituted derivatives against bacterial strains. The results demonstrated significant antibacterial activity, suggesting potential for therapeutic development. -

Case Study on Drug Development :

Research focused on synthesizing novel compounds using tetrahydropyran derivatives as intermediates. These compounds showed promise in preliminary tests for treating inflammatory conditions .

作用机制

The mechanism by which tetrahydropyran-2-ylmethylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

相似化合物的比较

Key Structural Insights :

- Thiopyran derivatives (e.g., ) exhibit altered electronic properties due to sulfur’s polarizability, impacting solubility and reactivity.

- The ester group in Methyl 2-amino-2-(THP-4-yl)acetate hydrochloride introduces hydrolytic instability but enables prodrug strategies.

Physicochemical Properties and Purity

A comparative analysis of physicochemical properties is summarized below:

Critical Observations :

- The thiopyran derivative (MW 167.7) has a higher molecular weight than its THP counterpart due to sulfur’s atomic mass.

- Ethylamine-THP hydrochloride requires refrigerated storage, suggesting hygroscopicity or thermal instability.

Analytical Methodologies

- RP-HPLC methods (e.g., ) are applicable for purity assessment of THP-based amines, though method validation is compound-specific.

Biomarker Potential

- Exact mass analysis (151.0809) suggests This compound may act as a metabolite or biomarker in biochemical pathways.

Pharmacological Relevance

生物活性

Tetrahydropyran-2-ylmethylamine hydrochloride (THPMA·HCl) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.

Synthesis and Structural Characterization

THPMA·HCl can be synthesized through various methods involving the reaction of tetrahydropyran derivatives with amines. The compound's structure features a tetrahydropyran ring, which contributes to its biological properties. Spectral characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) have been employed to confirm the structure of synthesized derivatives .

1. Antibacterial Activity

THPMA·HCl and its derivatives have shown promising antibacterial activity against several strains of bacteria. In a study evaluating various N-substituted derivatives of tetrahydrofuran-2-ylmethylamine, it was found that these compounds exhibited moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains, indicating the effectiveness of these compounds compared to standard antibiotics like ciprofloxacin.

Table 1: Antibacterial Activity of THPMA Derivatives

| Compound | S. typhi MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) | B. subtilis MIC (µM) | S. aureus MIC (µM) |

|---|---|---|---|---|---|

| 5a | 40.81 ± 4.78 | 22.75 ± 2.42 | 54.01 ± 1.68 | 52.15 ± 2.82 | 59.37 ± 1.88 |

| 5b | 11.36 ± 1.66 | - | Moderate | Moderate | Moderate |

| 5c | Active | 12.69 ± 1.54 | Moderate | Moderate | Moderate |

The results indicated that compounds with longer aliphatic chains generally exhibited better activity against S. aureus and E. coli, with specific derivatives showing significant inhibition rates .

3. Anticancer Potential

Emerging evidence suggests that THPMA·HCl may have anticancer properties due to its ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making them a focal point in cancer therapy research .

Case Study: Antibacterial Efficacy

In a detailed investigation into the antibacterial efficacy of THPMA·HCl derivatives, one study synthesized multiple compounds and evaluated their activity against clinical isolates of bacteria commonly associated with infections. The study reported that certain derivatives demonstrated MIC values comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study: Anti-inflammatory Assessment

Another study assessed the anti-inflammatory effects of THPMA·HCl in vitro using macrophage cell lines stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in pro-inflammatory cytokine production, suggesting that THPMA·HCl could modulate immune responses effectively .

常见问题

Basic Question: What are the optimized synthetic routes for Tetrahydropyran-2-ylmethylamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

Synthetic routes often involve reductive amination or nucleophilic substitution of tetrahydropyran derivatives. For example, tetrahydrofuran (THF) is a common solvent for such reactions, as it stabilizes intermediates and enhances nucleophilicity. A typical protocol includes:

- Step 1: React tetrahydropyran-2-carbaldehyde with methylamine under hydrogen gas (1–3 atm) in the presence of a catalyst (e.g., Pd/C or Raney Ni) .

- Step 2: Acidify the product with HCl to form the hydrochloride salt .

Key Variables Affecting Yield:

| Variable | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd/C (10% w/w) | Increases by 15–20% vs. Raney Ni | |

| Reaction Time | 48–72 hours | Prolonged time reduces side products | |

| Temperature | 25–30°C | Higher temps (>40°C) degrade intermediates |

Advanced Question: How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level can model protonation states and degradation pathways. For example:

- Protonation Sites: The amine group (pKa ~9.5) is prone to protonation in acidic media, while the tetrahydropyran ring remains stable below pH 3 .

- Degradation Products: Hydrolysis of the ether linkage in the tetrahydropyran ring occurs at pH >10, forming diols and secondary amines .

Simulation Results:

| pH Range | Predominant Species | Stability (Half-Life) | Reference |

|---|---|---|---|

| 2–6 | Protonated amine | >30 days | |

| 7–9 | Neutral amine | 7–10 days | |

| >10 | Degraded products | <24 hours |

Basic Question: What analytical techniques are validated for purity assessment of this compound?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30). Retention time: ~8.2 min .

- NMR: NMR in D2O shows characteristic peaks: δ 3.8–4.2 (m, tetrahydropyran O–CH), δ 2.9 (s, –NHCl) .

Validation Parameters:

| Parameter | HPLC | NMR | Reference |

|---|---|---|---|

| LOD | 0.1 µg/mL | 0.5 mM | |

| LOQ | 0.3 µg/mL | 1.5 mM | |

| Precision (RSD) | <2% | <5% |

Advanced Question: How do impurities in this compound affect its pharmacological activity?

Methodological Answer:

Common impurities include residual solvents (e.g., THF) and hydrolyzed byproducts. These can be quantified via GC-MS or LC-MS:

- THF Residue: Limits ≤500 ppm (ICH Class 3) .

- Hydrolyzed Diols: Reduce binding affinity to target receptors (e.g., σ-1 receptors) by 30–40% .

Mitigation Strategies:

| Impurity | Source | Mitigation | Reference |

|---|---|---|---|

| THF | Solvent | Rotary evaporation under vacuum | |

| Diols | Hydrolysis | Store at pH 5–6, 2–8°C |

Basic Question: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation) .

- Waste Disposal: Neutralize with sodium bicarbonate before disposal .

- Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Risk Assessment:

| Hazard | Precaution | Reference |

|---|---|---|

| Skin Irritation | Wash with soap/water immediately | |

| Inhalation | Use fume hood |

Advanced Question: How does the stereochemistry of the tetrahydropyran ring influence the compound’s solubility and bioactivity?

Methodological Answer:

The chair conformation of the tetrahydropyran ring enhances solubility in polar solvents (e.g., water: 25 mg/mL at 25°C) compared to boat conformers (5 mg/mL) . Bioactivity assays show:

- σ-1 Receptor Binding: Chair conformers exhibit 3x higher affinity (IC = 12 nM vs. 35 nM) .

Solubility Data:

| Solvent | Chair Conformer (mg/mL) | Boat Conformer (mg/mL) | Reference |

|---|---|---|---|

| Water | 25 | 5 | |

| Ethanol | 120 | 80 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。